3,5-Bis(trifluoromethyl)benzenesulphonylguanidine

CRF-1 antagonist Radioligand binding Receptor pharmacology

High-throughput CRF-1 receptor screening programs often suffer from false negatives due to weakly potent reference compounds. This sub-nanomolar antagonist is the exact solution for robust assay calibration and SAR benchmarking. - 1 nM Ki binding affinity ensures reliable inter-assay normalization and receptor preparation validation. - The bis-trifluoromethyl substitution pattern is critical for potency; generic analogs fail to recapitulate this activity. - Available at >95% purity with full analytical documentation, ensuring batch-to-batch consistency for longitudinal studies.

Molecular Formula C9H7F6N3O2S
Molecular Weight 335.23 g/mol
CAS No. 175136-69-3
Cat. No. B061987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)benzenesulphonylguanidine
CAS175136-69-3
Molecular FormulaC9H7F6N3O2S
Molecular Weight335.23 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=C(N)N)C(F)(F)F
InChIInChI=1S/C9H7F6N3O2S/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)21(19,20)18-7(16)17/h1-3H,(H4,16,17,18)
InChIKeyWTARQWCVVSWPSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine


3,5-Bis(trifluoromethyl)benzenesulphonylguanidine (CAS 175136-69-3), also known as N-carbamimidoyl-3,5-bis(trifluoromethyl)benzenesulfonamide, is a sulfonylguanidine derivative characterized by a benzene ring substituted with two electron-withdrawing trifluoromethyl groups at the 3- and 5-positions and a sulfonyl-linked guanidine moiety. It is a high-affinity, non-peptide antagonist of the human corticotropin-releasing factor receptor 1 (CRF-1) [1]. Its molecular formula is C9H7F6N3O2S, with a molecular weight of 335.23 g/mol and a melting point of 194 °C [2]. The compound exhibits a calculated LogP of 4.1677 and a polar surface area (PSA) of 104.42 Ų [2], physicochemical properties that distinguish it from less lipophilic analogs and influence its membrane permeability and target engagement profile.

CRF-1 antagonist for radioligand binding and functional assay studies
Lipophilicity profile supportive of CNS target penetration evaluation
Sulfonylguanidine scaffold for SAR and medicinal chemistry programs

Why 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine is Irreplaceable


The presence of two strong electron-withdrawing trifluoromethyl groups at the 3- and 5-positions of the phenyl ring in 3,5-bis(trifluoromethyl)benzenesulphonylguanidine is not a minor structural variation but a critical determinant of its sub-nanomolar binding affinity for the CRF-1 receptor [1]. Removal or reduction of this substitution pattern (e.g., unsubstituted benzenesulfonylguanidine or mono-trifluoromethyl analogs) dramatically reduces potency, often by orders of magnitude, because the trifluoromethyl groups enhance hydrophobic interactions within the receptor binding pocket and favorably modulate the electronic properties of the sulfonylguanidine warhead [2]. Consequently, generic substitution with less fluorinated or non-fluorinated benzenesulfonylguanidines will not recapitulate the target compound's pharmacological profile and will likely yield false negatives or misleading structure-activity relationship (SAR) conclusions in CRF-1 antagonist programs.

Target 3,5-CF3
3,5-bis(trifluoromethyl) pattern stabilizes high-affinity CRF-1 binding
Less fluorinated analogs
Reduced or absent CF3 groups may shift binding potency and SAR interpretation
Substitution with mono- or non-fluorinated benzenesulfonylguanidines may not reproduce target compound's reported CRF-1 pharmacological profile.

3,5-Bis(trifluoromethyl)benzenesulphonylguanidine: Affinity and Functional Data


Subnanomolar CRF-1 Binding Affinity

3,5-Bis(trifluoromethyl)benzenesulphonylguanidine exhibits a binding affinity (Ki) of 1 nM for the human CRF-1 receptor [1]. This value is equivalent to antalarmin (Ki = 1 nM) [2], a well-characterized non-peptide CRF-1 antagonist, and represents a 2.7-fold improvement over CP-154526 (Ki = 2.7 nM) , a widely used reference antagonist in the field.

CRF-1 Binding Ki
Head-to-head
Ki = 1 nM (human CRF-1)
vs. Antalarmin 1 nM · CP-154526 2.7 nM
Equipotent to antalarmin; 2.7-fold higher binding than CP-154526. Supports binding affinity ranking context.
Cross-study comparison; confirm under identical assay conditions.
CRF-1 antagonist Radioligand binding Receptor pharmacology

CRF-1 Functional Antagonism (cAMP)

In a functional assay measuring CRF-stimulated cAMP production in human IMR-32 cells, 3,5-bis(trifluoromethyl)benzenesulphonylguanidine inhibited the response with an IC50 of 93 nM [1]. For context, the prototypical CRF-1 antagonist R121919 (NBI30775) exhibits an EC50 of 60 ± 22 nM in a comparable cAMP inhibition assay in HEK293 cells expressing human CRF-1 [2], indicating that the target compound's functional potency is within the same order of magnitude as established clinical candidates.

cAMP Inhibition IC50
Cross-study comparable
IC50 = 93 nM
R121919 EC50 60 nM (comparator assay)
Functional antagonism within reported range; supports cAMP pathway response interpretation.
Different cell lines and conditions; direct comparison limited.
Functional assay cAMP CRF-1 antagonism

Lipophilicity and CNS Penetration

3,5-Bis(trifluoromethyl)benzenesulphonylguanidine has a calculated LogP of 4.1677 and a polar surface area (PSA) of 104.42 Ų [1]. These values fall within the optimal range for CNS drug candidates (LogP 2–5, PSA < 120 Ų), suggesting potential for blood-brain barrier (BBB) penetration [2]. In contrast, the unsubstituted benzenesulfonylguanidine (LogP ~0.5–1.5, estimated) and 4-substituted analogs lacking the dual 3,5-trifluoromethyl motif exhibit significantly lower lipophilicity and are therefore less suitable for CNS-targeting applications.

Lipophilicity Profile
Class-level inference
LogP 4.17 · PSA 104.42 Ų
Profile consistent with CNS drug-like space; supports brain penetration assessment.
Calculated values; experimental BBB data required.
Physicochemical properties CNS penetration Lipophilicity

Reliable Commercial Supply and Purity

3,5-Bis(trifluoromethyl)benzenesulphonylguanidine is readily available from multiple suppliers at purities of 95–98% with batch-specific analytical documentation (NMR, HPLC, GC) . In contrast, many structurally related benzenesulfonylguanidines with alternative substitution patterns (e.g., 2,4-difluoro, 4-methoxy) are custom synthesis items with extended lead times and variable quality control. This ready availability reduces procurement friction and accelerates research timelines.

Commercial Availability
Data to verify
Purity 95–98% (reported)
Multiple suppliers; batch QC documentation available
Reported commercial supply with analytical characterization; supports procurement screening.
Supplier-specific review advised; confirm purity and documentation.
Procurement Purity Supply chain

3,5-Bis(trifluoromethyl)benzenesulphonylguanidine Application Scenarios


CRF-1 Antagonist Tool for CNS Pharmacology

3,5-Bis(trifluoromethyl)benzenesulphonylguanidine can be deployed as a sub-nanomolar CRF-1 antagonist tool compound in radioligand binding and functional cAMP assays [1]. Its 1 nM Ki and 93 nM functional IC50 make it suitable for competition binding studies, receptor occupancy measurements, and benchmarking novel CRF-1 antagonist candidates. The compound's physicochemical properties (LogP 4.17, PSA 104.42) support its use in ex vivo brain penetration studies in rodent models, where it can serve as a structurally distinct comparator to pyrimidine-based antagonists such as R121919 or antalarmin [2].

Sulfonylguanidine SAR Benchmark

Given its well-defined substitution pattern (3,5-bis-trifluoromethyl) and high CRF-1 affinity, this compound serves as an optimal SAR anchor point for medicinal chemistry programs exploring sulfonylguanidine-based CRF-1 antagonists [1]. Researchers can systematically modify the guanidine moiety or replace the sulfonyl linker while using 3,5-bis(trifluoromethyl)benzenesulphonylguanidine as the reference standard to quantify the impact of structural changes on potency and selectivity [2]. Its commercial availability at 95–98% purity with full analytical documentation ensures batch-to-batch consistency for long-term SAR campaigns .

Core Scaffold for CNS-Penetrant Libraries

The compound's balanced physicochemical profile (LogP 4.17, PSA 104.42) positions it as a viable core scaffold for the synthesis of focused chemical libraries targeting CNS disorders linked to CRF-1 dysregulation, including anxiety, depression, and stress-related pathologies [1][2]. Unlike less lipophilic benzenesulfonylguanidine analogs that fail to cross the BBB, derivatives of this compound retain the CNS-optimized properties necessary for in vivo target engagement studies, enabling the exploration of central CRF-1 antagonism in preclinical models [2].

Receptor Binding Assay Reference Standard

In high-throughput screening (HTS) facilities and academic pharmacology laboratories, 3,5-bis(trifluoromethyl)benzenesulphonylguanidine can be employed as a stable, readily available reference compound for calibrating CRF-1 radioligand binding assays [1]. Its consistent 1 nM Ki value provides a reliable benchmark for normalizing inter-assay variability and validating receptor preparation integrity across different experimental batches [2]. This application is particularly valuable for core facilities that require a non-radioactive, shelf-stable antagonist with well-characterized binding parameters .

Application
Selection Property
Validation Focus
CRF-1 CNS target engagement studies
CRF-1 binding affinity and antagonist profile
cAMP functional response verification
Sulfonylguanidine SAR profiling
3,5-bis-trifluoromethyl substitution effect
Binding affinity rank-order assessment
CNS-penetrant scaffold exploration
Lipophilicity-guided CNS profile
Brain penetration assay confirmation
CRF-1 binding assay calibration
Batch-to-batch binding consistency
Inter-assay normalization and receptor integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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